molecular formula C15H18N4O2 B2749222 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenylurea CAS No. 1396871-03-6

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenylurea

Cat. No.: B2749222
CAS No.: 1396871-03-6
M. Wt: 286.335
InChI Key: ZPXGUFDPNPNXBE-UHFFFAOYSA-N
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Description

1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenylurea is a urea derivative featuring a pyrimidinone core substituted with methyl groups at the 4- and 5-positions, linked via an ethyl group to the urea moiety.

Properties

IUPAC Name

1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-12(2)17-10-19(14(11)20)9-8-16-15(21)18-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXGUFDPNPNXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CCNC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The compound’s structural analogs from the evidence highlight key differences in substituents, synthetic yields, and molecular properties. Below is a comparative analysis:

Key Observations

Structural Complexity: The target compound’s pyrimidinone-ethyl group introduces a heterocyclic system absent in simpler analogs like 6i–6k, which rely on substituted phenyl groups. This may confer distinct electronic and steric properties.

Molecular Weight : The target compound’s calculated molecular weight (~318.3 g/mol) exceeds that of 6i (238.1 g/mol) but is comparable to 6k (340.0 g/mol). Higher molecular weight in 6k and the target compound could influence pharmacokinetics, such as absorption or metabolic stability.

Substituent Effects: Electron-Withdrawing Groups: The cyano group in 6i–6k enhances polarity and may improve solubility in polar solvents . Pyrimidinone Core: The target compound’s pyrimidinone ring offers hydrogen-bond donor/acceptor sites, which could improve binding to enzymes or receptors compared to purely aromatic substituents.

Synthetic Accessibility: The yields of analogs 6i–6k (79.8–83.4%) suggest efficient urea-forming reactions, likely via carbodiimide-mediated couplings or nucleophilic substitutions.

Research Findings and Implications

  • The pyrimidinone moiety in the target compound could mimic adenine in ATP-binding pockets, a common strategy in kinase inhibitor design.
  • However, the pyrimidinone’s polarity might offset this advantage.
  • Comparative Limitations : Direct comparisons with 6i–6k are constrained by the absence of data on the target compound’s biological activity or physicochemical properties. Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.

Q & A

What methodological approaches are recommended for optimizing the synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenylurea?

Category : Basic Research
Answer :
Synthetic optimization should employ factorial design to evaluate critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can systematically test interactions between reagents like ethylenediamine derivatives and phenylurea precursors. Reaction monitoring via HPLC (using ammonium acetate buffer at pH 6.5 for mobile phases, as in ) ensures purity. Post-synthesis, column chromatography with gradient elution (hexane:ethyl acetate) isolates intermediates. Statistical software (e.g., JMP) can model yield responses to variables, reducing trial-and-error approaches .

How can computational modeling enhance the prediction of this compound’s biological targets?

Category : Advanced Research
Answer :
Leverage quantum chemical calculations (e.g., DFT for electron density mapping) and molecular docking (AutoDock Vina) to simulate interactions with enzymes like dihydrofolate reductase or kinases. ICReDD’s integrated computational-experimental framework () combines reaction path searches with machine learning to prioritize targets. Validate predictions using SPR (surface plasmon resonance) for binding affinity measurements and in vitro assays (e.g., IC₅₀ determination in cancer cell lines) .

What analytical techniques are critical for structural elucidation and purity assessment?

Category : Basic Research
Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituents on the pyrimidine ring and urea linkage.
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., ESI+ mode).
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry, particularly for the ethyl-piperazine side chain.
  • HPLC-PDA : Paired with UV-Vis (λ = 254 nm) to quantify impurities (<0.5% threshold) .

How should researchers resolve contradictions in observed vs. predicted bioactivity data?

Category : Advanced Research
Answer :
Contradictions may arise from solvent effects or metabolite interference . Apply a tiered approach:

Replicate assays under standardized conditions (e.g., DMEM vs. RPMI-1640 media).

Use LC-MS/MS to detect metabolite formation during incubation.

Conduct MD simulations (GROMACS) to assess conformational stability in physiological pH.
Cross-reference with cheminformatics databases (excluding unreliable sources per guidelines) to identify structural analogs with validated activity .

What strategies are effective for studying the compound’s stability under varying pH and temperature?

Category : Basic Research
Answer :
Design accelerated stability studies :

  • pH Stability : Incubate in buffers (pH 1.2–8.0) at 37°C for 24–72 hours; monitor degradation via UPLC.
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds (e.g., 150–200°C).
  • Light Sensitivity : Expose to UV-A/UV-B (ICH Q1B guidelines) and quantify photodegradants. Data analysis via Arrhenius plots predicts shelf-life .

How can researchers elucidate the reaction mechanism of this compound in catalytic processes?

Category : Advanced Research
Answer :
Combine isotopic labeling (e.g., ¹⁵N-urea) with kinetic isotope effects (KIE) to trace bond-breaking steps. Operando IR spectroscopy tracks intermediate formation (e.g., imine vs. enamine tautomers). For heterogeneous catalysis, in situ TEM monitors nanoparticle catalysts’ morphological changes during hydrogenation or cross-coupling steps .

What experimental designs mitigate batch-to-batch variability in pharmacological assays?

Category : Advanced Research
Answer :
Implement blocked randomization and positive/negative controls in assay plates. Use DOE (Design of Experiments) to standardize cell passage number, serum lot, and incubation time. For in vivo studies, apply stratified randomization by animal weight/litter. Data normalization to housekeeping genes (e.g., GAPDH) reduces biological noise .

How should structure-activity relationships (SAR) be systematically explored for this compound?

Category : Advanced Research
Answer :

  • Analog Synthesis : Modify substituents (e.g., methyl → trifluoromethyl on pyrimidine) via Suzuki-Miyaura coupling ( ).
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors.
  • Free-Wilson Analysis : Statistically correlate substituent changes with IC₅₀ shifts in dose-response curves .

What methodologies validate the compound’s selectivity towards intended biological targets?

Category : Basic Research
Answer :

  • Kinome Screening : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler).
  • CETSA : Cellular thermal shift assay confirms target engagement in lysates.
  • CRISPR-Cas9 Knockout : Validate target dependency in isogenic cell lines .

How can researchers address low solubility in aqueous media for in vivo studies?

Category : Advanced Research
Answer :

  • Co-solvent Systems : Test PEG-400/TPGS combinations.
  • Nanoparticle Formulation : Use PLGA or liposomal encapsulation (dynamic light scattering for size optimization).
  • Salt Formation : Screen with counterions (e.g., HCl, sodium taurocholate) via pH solubility profiling .

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